N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide
Description
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide is a synthetic small molecule characterized by a phenylpropanamide backbone with a 5-chloro substituent and a 2-oxopyrrolidin-1-yl group at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C14H17ClN2O2 |
|---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)14(19)16-11-8-10(15)5-6-12(11)17-7-3-4-13(17)18/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,19) |
InChI Key |
ZPBGCLLMLRUZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are subsequently reduced . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one ring plays a crucial role in its biological activity, allowing it to bind to target proteins and modulate their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The Pharmacopeial Forum (2017) describes three structurally related compounds (m, n, o) with distinct stereochemical configurations and functional groups, enabling a comparative analysis .
Key Structural Differences
| Feature | N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide | Compound m | Compound n | Compound o |
|---|---|---|---|---|
| Core Backbone | Phenylpropanamide | Hexanamide with diphenyl and hydroxy groups | Hexanamide with diphenyl and hydroxy groups | Hexanamide with diphenyl and hydroxy groups |
| Substituents | 5-chloro, 2-oxopyrrolidin-1-yl | 2,6-Dimethylphenoxy, acetamido, hydroxy | 2,6-Dimethylphenoxy, acetamido, hydroxy | 2,6-Dimethylphenoxy, acetamido, hydroxy |
| Ring System | Pyrrolidinone (5-membered) | Tetrahydropyrimidinone (6-membered) | Tetrahydropyrimidinone (6-membered) | Tetrahydropyrimidinone (6-membered) |
| Stereochemistry | Not specified | (R)-configuration at key chiral centers | (S)-configuration at key chiral centers | Mixed (S/R) at positions 2R, 4S, 5S |
Functional Implications
Ring System Impact: The pyrrolidinone ring in the target compound is smaller and less rigid than the tetrahydropyrimidinone in compounds m, n, and o. This may influence binding affinity to enzymes or receptors requiring larger hydrophobic pockets .
Stereochemical Complexity :
- Compounds m, n, and o exhibit defined stereochemistry, which is critical for their bioactivity (e.g., enantioselective binding to proteases or kinases). The absence of stereochemical detail for the target compound limits direct pharmacological comparisons .
Pharmacokinetic Considerations :
- The hexanamide backbone in m/n/o may enhance lipid solubility compared to the phenylpropanamide structure of the target compound, affecting blood-brain barrier penetration or half-life .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s simpler pyrrolidinone system may offer synthetic advantages over the tetrahydropyrimidinone-containing analogs, which require multi-step enantioselective synthesis .
- Data Gaps: No experimental data (e.g., IC₅₀, solubility, toxicity) for the target compound are available in the provided evidence, limiting mechanistic or clinical comparisons.
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